molecular formula C12H16N2O2 B13645012 3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one

3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one

Cat. No.: B13645012
M. Wt: 220.27 g/mol
InChI Key: FLRARMZTGQLZNP-UHFFFAOYSA-N
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Description

3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one typically involves the condensation of 3-methylbenzoxazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Aminobenzoxazole: A related compound with similar structural features.

    2-Substituted Benzoxazole Derivatives: Compounds with substitutions at the 2-position of the benzoxazole ring.

Uniqueness

3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of activities not seen in other benzoxazole derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies and applications of this compound are likely to uncover new and exciting possibilities.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-methyl-6-(propylaminomethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H16N2O2/c1-3-6-13-8-9-4-5-10-11(7-9)16-12(15)14(10)2/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

FLRARMZTGQLZNP-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=C(C=C1)N(C(=O)O2)C

Origin of Product

United States

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